molecular formula C15H18N4 B1387373 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine CAS No. 1170996-57-2

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

Cat. No. B1387373
M. Wt: 254.33 g/mol
InChI Key: LLMUVUCRJZWSTN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or function, if known.



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and conditions required, and the yield and purity of the final product.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can be used to determine the positions of atoms within the molecule and the angles and lengths of chemical bonds.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions (e.g., heat, light, pressure).



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

1. Antileishmanial and Antimalarial Applications

  • Summary of Application : Pyrazole-bearing compounds, which are structurally similar to “4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
  • Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Optical and Electrochemical Properties

  • Summary of Application : Unsubstituted 4,4′-bibenzo[c]thiophene 4,4′-BBT and its silyl-substituted derivatives 1,1′-Si-4,4′-BBT and 1,1′,3,3′-Si-4,4′-BBT, which are structurally similar to “4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine”, were designed and synthesized as new π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices .
  • Methods of Application : The characterization of these compounds was determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .
  • Results or Outcomes : The photoabsorption and fluorescence maxima (λabsmax and λflmax) of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts . The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .

3. Antileishmanial and Antimalarial Applications

  • Summary of Application : Some hydrazine-coupled pyrazoles, which are structurally similar to “4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine”, were successfully synthesized and their structures were verified . They were evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
  • Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

4. Transition-Metal Catalysis

  • Summary of Application : IPr* (IPr* = 1,3-bis (2,6-bis (diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis . CAACs (CAAC = cyclic (al-kyl) (amino)carbenes) have gained major attention as strongly electron-rich carbon analogues .
  • Methods of Application : The efficient synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .
  • Results or Outcomes : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip . The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .

5. Antileishmanial and Antimalarial Applications

  • Summary of Application : Some hydrazine-coupled pyrazoles, which are structurally similar to “4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine”, were successfully synthesized and their structures were verified . They were evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
  • Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

6. Transition-Metal Catalysis

  • Summary of Application : IPr* (IPr* = 1,3-bis (2,6-bis (diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis . CAACs (CAAC = cyclic (al-kyl) (amino)carbenes) have gained major attention as strongly electron-rich carbon analogues .
  • Methods of Application : The efficient synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .
  • Results or Outcomes : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip . The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .

Safety And Hazards

Safety and hazard analysis involves determining the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

Future directions might involve suggestions for further research, such as studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.


Please note that the availability and depth of information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine”, some of this information may not be available. It’s always a good idea to consult multiple sources and speak with experts when conducting a comprehensive analysis of a chemical compound.


properties

IUPAC Name

4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMUVUCRJZWSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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